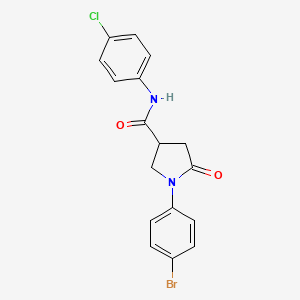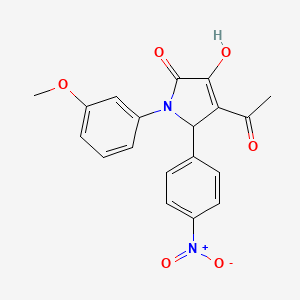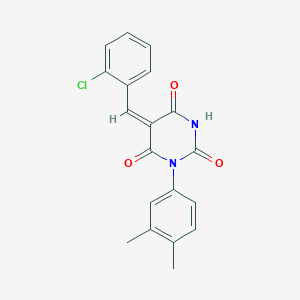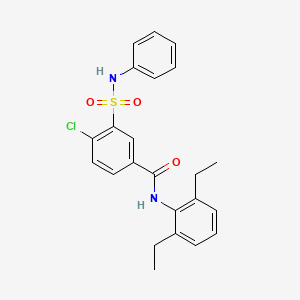![molecular formula C24H24N4O3 B4894516 1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine, commonly known as FMPP, is a chemical compound that has gained significant attention in the field of scientific research. FMPP is a potent and selective serotonin receptor agonist that has been extensively studied for its potential therapeutic applications.
作用机制
FMPP acts as a potent and selective agonist at the serotonin receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. The activation of the serotonin receptor by FMPP has been found to have a significant impact on various physiological and biochemical processes, including mood regulation, pain perception, and inflammation.
Biochemical and Physiological Effects:
The activation of the serotonin receptor by FMPP has been found to have a significant impact on various physiological and biochemical processes. FMPP has been found to have analgesic effects, which make it a potential candidate for the treatment of pain. Furthermore, FMPP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. FMPP has also been found to have an impact on mood regulation and has been studied for its potential use in the treatment of depression and anxiety.
实验室实验的优点和局限性
FMPP has several advantages for lab experiments. It is a potent and selective agonist at the serotonin receptor, which makes it a useful tool for studying the role of the serotonin receptor in various physiological and biochemical processes. FMPP has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, the synthesis of FMPP is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
未来方向
There are several future directions for the study of FMPP. One potential direction is the development of FMPP-based drugs for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another potential direction is the study of FMPP's impact on various physiological and biochemical processes, including pain perception, inflammation, and mood regulation. Furthermore, the development of new and improved synthesis methods for FMPP may increase its availability and use in scientific research.
合成方法
The synthesis of FMPP involves the reaction of 2-furoyl chloride with 1-(4-chlorobenzyl)piperazine in the presence of sodium hydride. The resulting compound is then reacted with 3-(6-methoxy-2-naphthyl)-1H-pyrazole-4-carbaldehyde to yield FMPP. The synthesis of FMPP is a complex process that requires expertise in organic chemistry.
科学研究应用
FMPP has been extensively studied for its potential therapeutic applications. It has been found to have a potent and selective agonist activity at the serotonin receptor, which makes it a promising candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. FMPP has also been studied for its potential use in the treatment of migraines and other types of headaches. Furthermore, FMPP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
furan-2-yl-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-7-6-17-13-19(5-4-18(17)14-21)23-20(15-25-26-23)16-27-8-10-28(11-9-27)24(29)22-3-2-12-31-22/h2-7,12-15H,8-11,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQCWWHWZGNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)

![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
